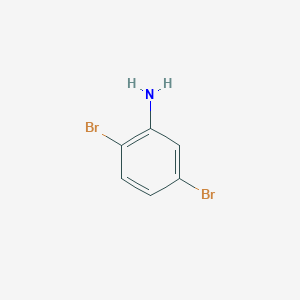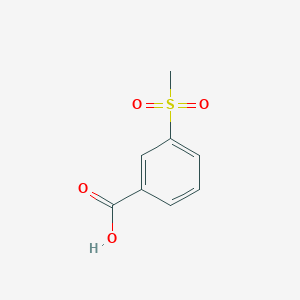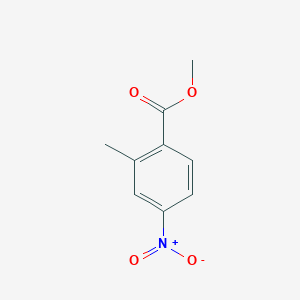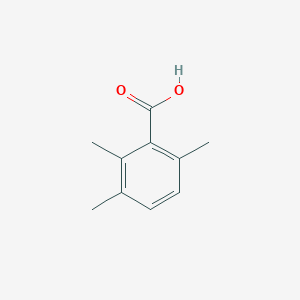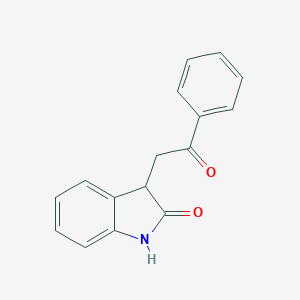
3-(2-Oxo-2-phenylethyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2-phenylethyl)indolin-2-one, also known as Oxindole, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. Oxindole is a derivative of indole, a naturally occurring compound that is found in many plants and animals.
作用機序
The mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and phosphodiesterases. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
生化学的および生理学的効果
3-(2-Oxo-2-phenylethyl)indolin-2-one has been found to exhibit a wide range of biochemical and physiological effects. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to have antimicrobial activity against various bacteria and fungi. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have antiviral activity against certain viruses, such as the human immunodeficiency virus (HIV).
実験室実験の利点と制限
3-(2-Oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2-Oxo-2-phenylethyl)indolin-2-one also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biochemical and physiological effects of 3-(2-Oxo-2-phenylethyl)indolin-2-one in vivo.
将来の方向性
There are several future directions for the study of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives. One direction is the development of new synthetic methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives, particularly their interactions with enzymes and receptors in the body. Finally, the potential clinical applications of 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives, such as their use as anticancer or anti-inflammatory agents, should be further explored.
合成法
3-(2-Oxo-2-phenylethyl)indolin-2-one can be synthesized through various methods, including the Bischler-Napieralski reaction, the Gassman indole synthesis, and the Fischer indole synthesis. The Bischler-Napieralski reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Gassman indole synthesis involves the reaction of an aryl hydrazine with an α,β-unsaturated ketone. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
科学的研究の応用
3-(2-Oxo-2-phenylethyl)indolin-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been used as a building block for the synthesis of various organic compounds, such as chiral ligands, fluorescent dyes, and polymers.
特性
CAS番号 |
842-27-3 |
|---|---|
製品名 |
3-(2-Oxo-2-phenylethyl)indolin-2-one |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
InChIキー |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
その他のCAS番号 |
842-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



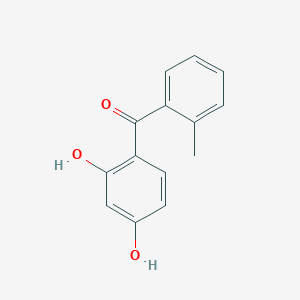
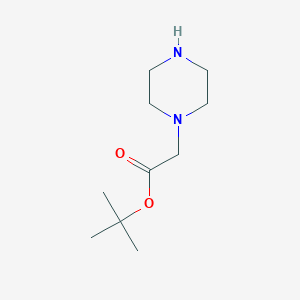
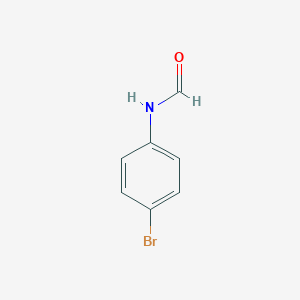
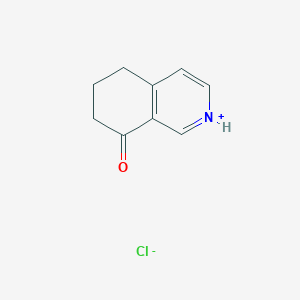

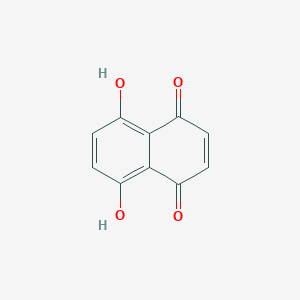
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

